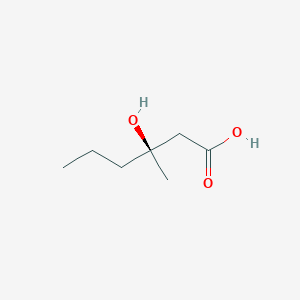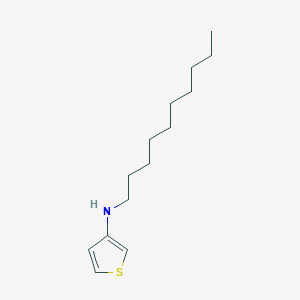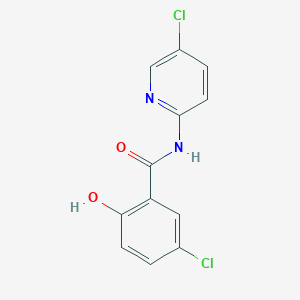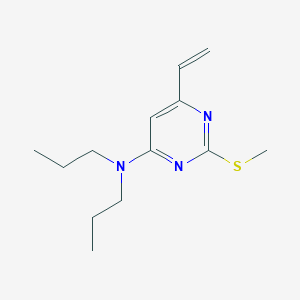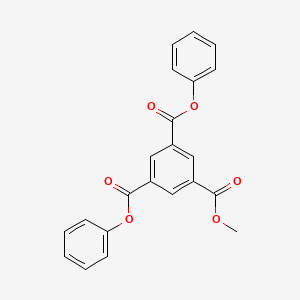
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate is an organic compound with a complex aromatic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzene ring substituted with methyl and diphenyl groups, along with three carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like acyl chlorides and alcohols. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carboxylate groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Esterification: The carboxylate groups can react with alcohols in the presence of acid catalysts to form esters
Scientific Research Applications
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and catalysts
Mechanism of Action
The mechanism of action of 1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate can be compared with similar compounds such as:
Trimethyl 1,3,5-benzenetricarboxylate: Known for its use in synthesizing yttrium trimesates with open frameworks.
Benzene-1,3,5-tricarboxamides: These compounds are used in the formation of supramolecular polymers and biomaterials.
Benzene-1,3,5-tri(dithiocarboxylate): Evaluated for its potential as a multidentate ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
524674-02-0 |
|---|---|
Molecular Formula |
C22H16O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-O-methyl 1-O,3-O-diphenyl benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C22H16O6/c1-26-20(23)15-12-16(21(24)27-18-8-4-2-5-9-18)14-17(13-15)22(25)28-19-10-6-3-7-11-19/h2-14H,1H3 |
InChI Key |
CWDUNIDXWJXZBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


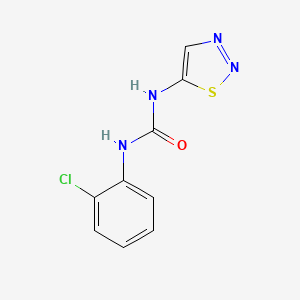
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
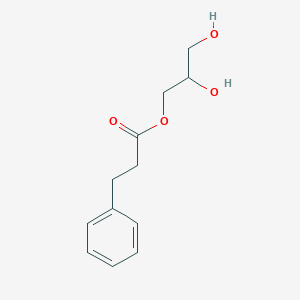
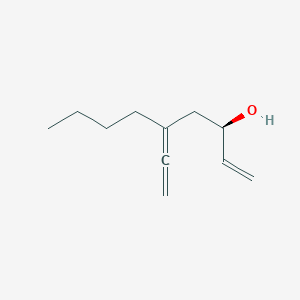
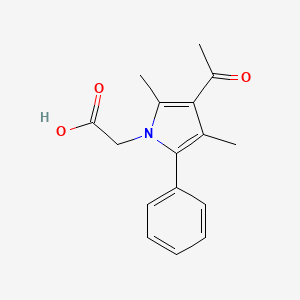

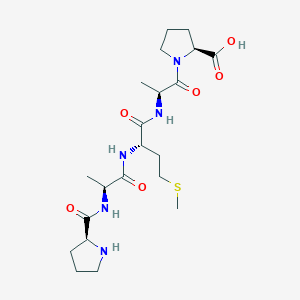
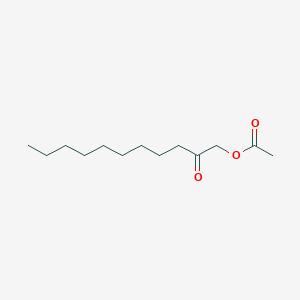
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
